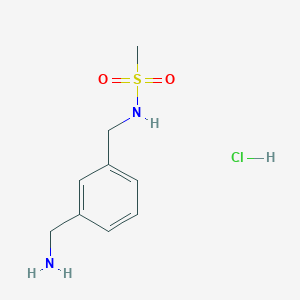

N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride, also known as NSC-631570, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Scientific Research Applications

Selective Mesylation

Methanesulfonamides, including structures similar to N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride, are valuable for selective mesylation in organic synthesis. For example, 1H-Benzotriazol-1-yl methanesulfonate has been demonstrated as an effective reagent in differentiating amino groups, selectively mesylating primary amino groups over secondary ones, and favoring amino over hydroxy groups (Kim et al., 1999).

Synthesis of Benzoxazoles

Methanesulfonic acid, a related compound, catalyzes the synthesis of benzoxazoles from carboxylic acids, showcasing the utility of methanesulfonamide derivatives in facilitating reactions to generate heterocyclic compounds with potential pharmaceutical applications (Kumar et al., 2008).

Amino Acid Analysis

In protein analysis, methanesulfonic acid has been used for the precise amino acid composition determination of proteins from a single hydrolysate, offering an alternative to traditional hydrolysis methods and enhancing the analysis of sensitive amino acids (Simpson et al., 1976).

Molecular Structure Analysis

Studies on the molecular structure of N-aryl methanesulfonamides have contributed to understanding the conformation and potential biological activity of these compounds, revealing how the amide H atom's positioning influences receptor interaction potential (Gowda et al., 2007).

Reductive Deamination

The reductive deamination of aromatic amines, facilitated by amination of arylamine methanesulfonamides, exemplifies the utility of methanesulfonamides in synthetic chemistry for modifying nitrogen-containing compounds (Wang et al., 2001).

Intermolecular Amination

Transition-metal-free intermolecular amination of sp3 C-H bonds with sulfonamides represents a method for generating valuable nitrogen-containing compounds, underscoring the role of methanesulfonamides in facilitating efficient and environmentally friendly chemical transformations (Fan et al., 2009).

Mechanism of Action

Target of Action

The primary targets of N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride are Nitric oxide synthase enzymes, specifically endothelial Nitric oxide synthase, inducible Nitric oxide synthase, and brain Nitric oxide synthase .

Mode of Action

It is known to interact with its targets, the nitric oxide synthase enzymes

Biochemical Pathways

Given its targets, it may influence the nitric oxide pathway

Result of Action

Given its targets, it may have effects on the production of Nitric oxide .

properties

IUPAC Name |

N-[[3-(aminomethyl)phenyl]methyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-14(12,13)11-7-9-4-2-3-8(5-9)6-10;/h2-5,11H,6-7,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQZQILNUPUBPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC(=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2602997.png)

![4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide](/img/structure/B2603000.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2603006.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2603007.png)

![1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2603011.png)

![N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride](/img/structure/B2603013.png)